2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-
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Overview
Description
S-101479 is a selective androgen receptor modulator.
Scientific Research Applications
Synthesis and Characterization
- A study by Idrees et al. (2020) discusses the synthesis of derivatives involving benzofuran moieties, highlighting their potential in creating new compounds with unique properties. The study focuses on the synthesis process and characterization of these derivatives, showcasing their versatility in chemical reactions (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antimicrobial Screening
- Research by Al-Haiza et al. (2003) and Parameshwarappa and Sangapure (2009) explored the antimicrobial properties of compounds containing the benzofuran moiety. These studies demonstrate the potential use of such compounds in combating various bacterial infections, emphasizing their relevance in pharmaceutical research (Al-Haiza, Mostafa, & El-kady, 2003); (Parameshwarappa & Sangapure, 2009).
Anti-cancer Activity
- Ghorab and Alsaid (2015) investigated the anti-breast cancer activity of novel quinoline derivatives, highlighting the potential therapeutic applications of such compounds in cancer treatment. The study provides insights into the efficacy of these compounds against specific cancer cell lines, offering a pathway for developing new cancer therapies (Ghorab & Alsaid, 2015).
Synthesis of Novel Derivatives
- Yamaguchi et al. (1990) and Molina, Alajarín, and Sánchez-Andrada (1993) focused on the synthesis of novel derivatives involving the benzofuran and quinoline moieties. These studies contribute to the understanding of chemical synthesis techniques and the creation of diverse chemical structures with potential applications in various fields of research (Yamaguchi, Yokoi, Yamada, Arai, Uchiuzo, & Kawase, 1990); (Molina, Alajarín, & Sánchez-Andrada, 1993).
Antibacterial Studies
- Shankerrao, Bodke, and Mety (2013) conducted a study on the synthesis and evaluation of phenolic esters and amides of a specific quinoline-carboxylic acid derivative, demonstrating its antibacterial properties. This research highlights the potential of these compounds in developing new antibacterial agents (Shankerrao, Bodke, & Mety, 2013).
Novel Radioligands for Imaging
- Matarrese et al. (2001) explored the synthesis of novel quinoline-2-carboxamide derivatives as potential radioligands. These compounds show promise for imaging peripheral benzodiazepine type receptors, offering potential applications in diagnostic imaging (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Properties
1414376-79-6 | |
Molecular Formula |
C26H24F2N4O3 |
Molecular Weight |
478.4998 |
IUPAC Name |
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro- |
InChI |
InChI=1S/C26H24F2N4O3/c1-26(2,12-30-25(34)22-10-17-19(28)8-15(27)9-21(17)35-22)24-16-5-6-32(13-33)23(16)18-7-14(11-29)3-4-20(18)31-24/h3-4,7-10,13,16,23-24,31H,5-6,12H2,1-2H3,(H,30,34)/t16-,23+,24+/m1/s1 |
InChI Key |
NFUDYVGPEWZTDV-XRJVTAMDSA-N |
SMILES |
O=C(C1=CC2=C(F)C=C(F)C=C2O1)NCC(C)([C@H]3NC4=C(C=C(C#N)C=C4)[C@]5([H])[C@@]3([H])CCN5C=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
S-101479; S101479; S 101479 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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